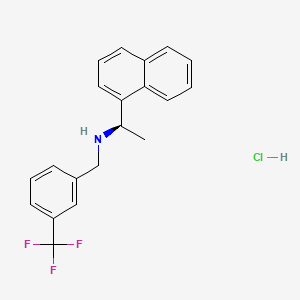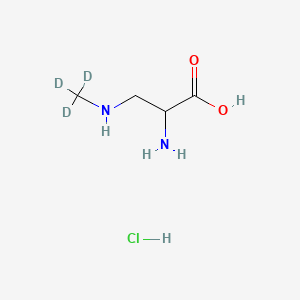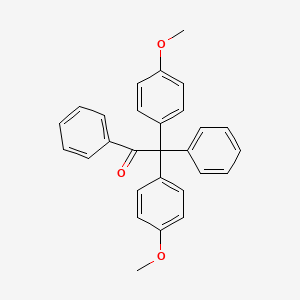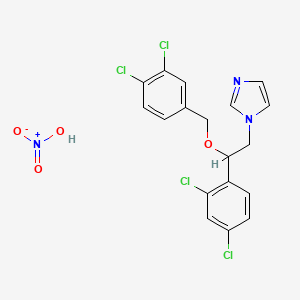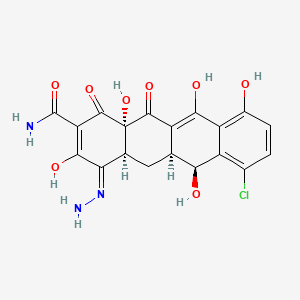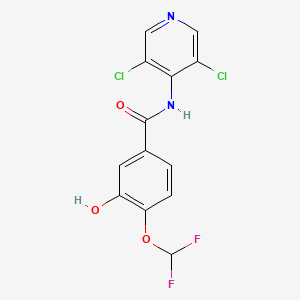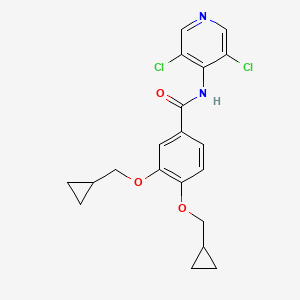![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)
2,7-Dimethylbenz[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz[a]anthracene, with two methyl groups attached at the 2 and 7 positions of the anthracene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety protocols to handle the toxic intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives, where the aromaticity of the anthracene ring is partially lost.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 2,7-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.
Substitution: Formation of 2,7-dihalobenz[a]anthracene derivatives.
Applications De Recherche Scientifique
2,7-Dimethylbenz[a]anthracene is extensively used in scientific research due to its ability to induce tumors. Some key applications include:
Cancer Research: Used as a model compound to study the mechanisms of carcinogenesis and to test the efficacy of anti-cancer drugs.
Toxicology Studies: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Immunology: Used to study the immunosuppressive effects and the impact on the immune system.
Environmental Science: Serves as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons.
Mécanisme D'action
The carcinogenic effects of 2,7-Dimethylbenz[a]anthracene are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cancer. The compound is metabolically activated by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. The interleukin-2 pathway is also implicated in its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure but different methyl group positions.
Benz[a]anthracene: The parent compound without methyl substitutions.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness: 2,7-Dimethylbenz[a]anthracene is unique due to its specific methyl group positions, which influence its reactivity and biological effects. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts, leading to variations in its carcinogenic potency and immunosuppressive properties.
Propriétés
IUPAC Name |
2,7-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBKKYXTKBXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)
![2-[(3-Methoxyphenyl)methyl]-1,3-propanediol 1-Acetate](/img/new.no-structure.jpg)
